molecular formula C10H9NO5 B1314384 Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate CAS No. 108492-48-4

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate

Cat. No. B1314384
CAS RN: 108492-48-4
M. Wt: 223.18 g/mol
InChI Key: MVYNAWKGJNUDJT-UHFFFAOYSA-N
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Description

Compounds with nitrophenyl groups, like the one you mentioned, are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods. For instance, Fourier-transform infrared spectroscopy (FT-IR) can be used to identify functional groups present in the molecule .


Chemical Reactions Analysis

The nitro group in nitrophenyl compounds can undergo various reactions. For example, it can be reduced to an amino group in the presence of a reducing agent .

Scientific Research Applications

Graves’ Disease Inhibition

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate has been studied for its potential as an inhibitor of Graves’ disease. This autoimmune disorder results in an overactive thyroid gland, leading to hyperthyroidism. The compound has shown promising results in molecular docking studies and could be developed further as a treatment option .

Antiviral Agent

Indole derivatives, which share a similar structural motif with Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate, have been reported to possess antiviral activities. These compounds can inhibit the replication of various RNA and DNA viruses, suggesting that Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate could be explored for antiviral drug development .

Anti-inflammatory Properties

Research indicates that indole derivatives can also exhibit anti-inflammatory properties. By extension, Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate may be useful in the development of new anti-inflammatory drugs, potentially aiding in the treatment of chronic inflammatory diseases .

Cancer Research

The structural characteristics of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate suggest it could be valuable in cancer research. Compounds with similar structures have been used in the synthesis of various pharmacophores for cancer treatment, indicating a potential application in the design of anticancer drugs .

Molecular Structure Analysis

Density Functional Theory (DFT) studies on compounds related to Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate have provided insights into their molecular structure, electronics, and bonding nature. Such analyses are crucial for understanding the compound’s reactivity and stability, which is essential in drug design .

Thermodynamic Property Evaluation

The thermodynamic properties of similar compounds have been evaluated using DFT studies, which is significant for predicting the behavior of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate under different conditions. This information is vital for its application in various chemical processes .

Bioactivity Prediction

Bioactivity prediction models have been applied to related compounds to assess their therapeutic potential. Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate could undergo similar evaluations to predict its bioactivity profile, which is beneficial for pharmaceutical applications .

Molecular Docking and Simulation

Molecular docking and simulation studies are instrumental in predicting how Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate interacts with biological targets. This approach is used to estimate the binding affinity and selectivity of the compound towards specific proteins or enzymes .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For instance, some nitrophenyl compounds have been studied for their antimicrobial activity .

Future Directions

The future research directions for a compound depend on its potential applications. For instance, nitrophenyl compounds are being studied for their potential use in treating various diseases .

properties

IUPAC Name

methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNAWKGJNUDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536922
Record name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108492-48-4
Record name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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